molecular formula C25H30N6OS2 B15023126 2,2'-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole)

2,2'-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole)

Cat. No.: B15023126
M. Wt: 494.7 g/mol
InChI Key: FTOPJPLDIVRABG-UHFFFAOYSA-N
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Description

2,2’-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole) is a complex organic compound that features a triazinane core linked to two benzothiazole groups and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole) typically involves multiple steps. One common approach is to start with the preparation of the triazinane core, followed by the introduction of the benzothiazole groups and the morpholine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,2’-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole) has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2,2’-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-ethylamine: A compound with a similar morpholine moiety.

    6-Methyl-1,3-benzothiazole: Shares the benzothiazole core structure.

    1,3,5-Triazinane: Contains the triazinane core.

Uniqueness

2,2’-{5-[2-(Morpholin-4-yl)ethyl]-1,3,5-triazinane-1,3-diyl}bis(6-methyl-1,3-benzothiazole) is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H30N6OS2

Molecular Weight

494.7 g/mol

IUPAC Name

4-[2-[3,5-bis(6-methyl-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine

InChI

InChI=1S/C25H30N6OS2/c1-18-3-5-20-22(13-18)33-24(26-20)30-15-29(8-7-28-9-11-32-12-10-28)16-31(17-30)25-27-21-6-4-19(2)14-23(21)34-25/h3-6,13-14H,7-12,15-17H2,1-2H3

InChI Key

FTOPJPLDIVRABG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CN(CN(C3)C4=NC5=C(S4)C=C(C=C5)C)CCN6CCOCC6

Origin of Product

United States

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